molecular formula C18H17N3O6 B6123907 N-({N'-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2H-1,3-benzodioxole-5-carboxamide

N-({N'-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B6123907
M. Wt: 371.3 g/mol
InChI Key: FTWWDNMFVMTHHF-DNTJNYDQSA-N
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Description

N-({N’-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxole ring, a hydrazinecarbonyl group, and a methoxyphenyl moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2H-1,3-benzodioxole-5-carboxamide typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with hydrazinecarboxamide, followed by the reaction with 2H-1,3-benzodioxole-5-carboxylic acid. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like acetic acid to facilitate the condensation reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-({N’-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2H-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or quinones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy and hydroxy groups in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids, quinones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-({N’-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2H-1,3-benzodioxole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-({N’-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, its antioxidant properties may result from its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its potential anticancer activity could be attributed to the induction of apoptosis and inhibition of cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-({N’-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide
  • N-({N’-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-4-propoxybenzamide

Uniqueness

N-({N’-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2H-1,3-benzodioxole-5-carboxamide is unique due to its specific structural features, such as the benzodioxole ring and the combination of methoxy and hydroxy groups. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.

Properties

IUPAC Name

N-[2-[(2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O6/c1-25-15-6-11(2-4-13(15)22)8-20-21-17(23)9-19-18(24)12-3-5-14-16(7-12)27-10-26-14/h2-8,22H,9-10H2,1H3,(H,19,24)(H,21,23)/b20-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWWDNMFVMTHHF-DNTJNYDQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CNC(=O)C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)CNC(=O)C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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